PF-04745637 - 1917294-46-2

PF-04745637

Catalog Number: EVT-278958
CAS Number: 1917294-46-2
Molecular Formula: C27H32ClF3N2O2
Molecular Weight: 509.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-04745637 is a TRPV1 antagonist.
Source

PF-04745637 was developed by Pfizer and has been studied in clinical settings for its efficacy and safety profile. The compound's development is part of Pfizer's broader research efforts aimed at addressing unmet medical needs in various therapeutic areas.

Classification

PF-04745637 falls under the category of pharmacological agents, specifically targeting the central nervous system. It is classified as a selective inhibitor, which indicates its mechanism of action involves inhibiting specific enzymes or receptors involved in disease processes.

Synthesis Analysis

Methods

The synthesis of PF-04745637 involves several chemical reactions that allow for the construction of its molecular framework. The synthetic route typically includes:

  1. Formation of key intermediates: Initial reactions focus on creating intermediates that will serve as building blocks for the final compound.
  2. Coupling reactions: These are employed to link various functional groups, ensuring the correct spatial arrangement necessary for biological activity.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate PF-04745637 from by-products and unreacted materials.

Technical Details

The detailed synthetic pathway often involves multiple steps, including:

  • Nucleophilic substitutions: These reactions are critical for introducing functional groups that enhance the compound's biological properties.
  • Cyclization processes: These are used to form rings within the molecular structure, which can be essential for activity.
  • Final modifications: Adjustments to functional groups at the end of the synthesis ensure optimal interaction with biological targets.
Molecular Structure Analysis

Structure

PF-04745637 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. The exact structural formula includes various atoms such as carbon, hydrogen, nitrogen, and oxygen, arranged in a way that supports its activity.

Data

The molecular weight of PF-04745637 is approximately 400 g/mol, with a specific three-dimensional conformation that allows it to bind effectively to its target sites within biological systems.

Chemical Reactions Analysis

Reactions

PF-04745637 undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Hydrolysis: This reaction may occur when PF-04745637 interacts with water or biological fluids, potentially affecting its stability and activity.
  2. Metabolism: In vivo, PF-04745637 can be metabolized by liver enzymes, leading to various metabolites that may have different pharmacological effects.

Technical Details

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action of PF-04745637 involves its selective inhibition of specific receptors or enzymes related to neurological signaling pathways. By binding to these targets, the compound modulates neurotransmitter release or receptor activation, which can lead to therapeutic effects in conditions such as depression or anxiety.

Data

Research indicates that PF-04745637 exhibits high affinity for its target sites, which correlates with improved clinical outcomes in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

PF-04745637 is typically characterized by:

  • Appearance: A solid form, often crystalline.
  • Solubility: Soluble in organic solvents but may have limited solubility in water, which can influence formulation strategies.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: PF-04745637 shows reactivity towards nucleophiles due to specific functional groups present in its structure.
Applications

Scientific Uses

PF-04745637 has been explored primarily for its potential applications in treating neurological disorders such as:

  • Major depressive disorder: Studies have indicated promising results in alleviating symptoms associated with this condition.
  • Anxiety disorders: Its mechanism suggests potential benefits in managing anxiety-related symptoms.

Research continues into additional therapeutic areas where PF-04745637 may provide clinical benefits, highlighting its versatility as a pharmacological agent.

Chemical Identity and Classification of PF-04745637

Structural Characterization

PF-04745637 is a synthetic carboxamide derivative characterized by a complex molecular architecture designed for targeted TRPA1 antagonism. Its systematic IUPAC name is 1-(4-chlorophenyl)-N-[(2R)-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide, reflecting its chiral center and key functional groups [2] [9]. The compound has a molecular formula of C₂₇H₃₂ClF₃N₂O₂ and a molecular weight of 509.01 g/mol [9] [10]. Its CAS Registry Number (1917294-46-2) provides a unique identifier for chemical databases and procurement [9] [10]. The structure integrates a cyclopentane-carboxamide core, a 4-chlorophenyl moiety, and a piperidine ring bearing a trifluoromethyl group and a hydroxyl group (Figure 1). The (R)-enantiomer configuration is critical for optimal TRPA1 binding [6].

Table 1: Structural Identifiers of PF-04745637

PropertyValue
IUPAC Name(R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentanecarboxamide
Molecular FormulaC₂₇H₃₂ClF₃N₂O₂
CAS Registry Number1917294-46-2
Molecular Weight509.01 g/mol
XLogP3-AA (Predicted LogP)5.27
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
SMILESO=C(C1(C2=CC=C(Cl)C=C2)CCCC1)NCC@HN4CCC(CC4)(C(F)(F)F)O

Pharmacological Classification

PF-04745637 is classified as a potent and selective TRPA1 antagonist. It inhibits the human TRPA1 channel with a half-maximal inhibitory concentration (IC₅₀) of 17 nM, demonstrating >150-fold selectivity over related TRP channels like TRPV1 and TRPM8 (IC₅₀ >3 μM) [2] [3] [4]. This specificity is attributed to its reversible binding within the TRPA1 pore region, as confirmed by patch-clamp studies using mouse/human TRPA1 chimeras [3] [8]. Functionally, PF-04745637 blocks agonist-induced calcium influx in TRPA1-expressing cells and inhibits neuropeptide release in sensory neuronal tissues. For example, it suppresses cinnamaldehyde-induced calcitonin gene-related peptide (CGRP) release in human dental pulp biopsies, confirming its activity in native human tissue [3] [8]. In vivo, topical application (50–100 mg/mL) significantly reduces cinnamaldehyde-mediated skin flare responses in rat models, supporting its anti-inflammatory potential [3] [6].

Table 2: Pharmacological Profile of PF-04745637

PropertyValueExperimental Context
TRPA1 IC₅₀17 nMHuman TRPA1-HEK293 cells [3]
TRPV1/TRPM8 IC₅₀>3 μMSelectivity screening [2]
CGRP Release Inhibition50–60% at 10 μMHuman dental pulp biopsies [8]
Topical EfficacyReduces skin flare (rat model)50–100 mg/mL dose [3]

Synthesis and Patent History

PF-04745637 was developed by Pfizer Inc., with its composition of matter and synthesis methods detailed in the international patent WO2016067143-A1 (filed 2015, published 2016) [6] [9]. The patent discloses two primary synthetic routes:

  • Racemic Synthesis: A carbodiimide-mediated coupling between 1-(4-chlorophenyl)cyclopentanecarboxylic acid and racemic 1-(1-amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol. The reaction uses N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF), yielding the racemate after chromatographic purification [6].
  • Enantioselective Synthesis: Chiral resolution of the racemate via preparative chromatography (Chiralpak IA column; hexane:DCM:EtOH:diethylamine, 90:8:2:0.1) isolates the biologically active (R)-enantiomer. Alternatively, stereoselective synthesis employs (S)-1-(1-amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol and propylphosphonic anhydride (T3P) in acetonitrile [6].The patent emphasizes the compound’s utility for treating TRPA1-mediated disorders (e.g., inflammatory pain, pruritus) and covers global pharmaceutical applications [6] [9].

Properties

CAS Number

1917294-46-2

Product Name

PF-04745637

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide

Molecular Formula

C27H32ClF3N2O2

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34)

InChI Key

PAEBEJVPSADOMC-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

PF-04745637; PF 04745637; PF04745637; PF-4745637; PF 4745637; PF4745637.

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.